molecular formula C12H22N2O4 B13066664 Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate

Cat. No.: B13066664
M. Wt: 258.31 g/mol
InChI Key: BEOGYMDIRWHZBM-RKDXNWHRSA-N
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Description

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate is a piperidine derivative featuring two critical functional groups: a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the piperidine ring and a methyl carboxylate ester at the 3-position. This compound is typically employed as a chiral building block in medicinal chemistry due to its rigid bicyclic structure and compatibility with peptide coupling reactions .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,5R)-5-aminopiperidine-1,3-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1

InChI Key

BEOGYMDIRWHZBM-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)N)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

Stereoselective Hydrogenation and Ring Formation

  • Catalytic hydrogenation of quaternary ammonium salts derived from 3-methyl-5-hydroxypyridine leads to cis-3-methyl-5-hydroxypiperidine intermediates, which can be further converted to trans isomers via nucleophilic substitutions.

  • The hydrogenation is performed under mild conditions (room temperature, atmospheric pressure) using catalysts such as Pd/C or Raney nickel.

Boc Protection of the Amino Group

  • Boc protection is introduced by reacting the free amino piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in dichloromethane or similar organic solvents.

  • Reaction conditions are mild (room temperature, 16 h), ensuring selective protection without racemization or side reactions.

Functional Group Transformations: Sulfonylation and Nucleophilic Substitution

  • Sulfonylation of hydroxyl groups using sulfonyl chlorides (methanesulfonyl chloride, tosyl chloride) activates the hydroxyl for nucleophilic substitution.

  • Subsequent nucleophilic substitution with amines (e.g., benzylamine) introduces the amino functionality at the 5-position with control over stereochemistry.

Deprotection and Final Purification

  • Removal of sulfonyl protecting groups or other temporary protecting groups is achieved by acidic hydrolysis or treatment with aqueous base under controlled temperature (90-120 °C).

  • Final purification is carried out by extraction, column chromatography, and recrystallization to obtain the pure methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate.

Detailed Stepwise Synthetic Route

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Quaternization 3-methyl-5-hydroxypyridine + benzyl halide in organic solvent Formation of quaternary ammonium salt
2 Catalytic Hydrogenation Pd/C catalyst, alcohol solvent, room temperature, H2 atmosphere cis-3-methyl-5-hydroxypiperidine intermediate
3 Sulfonylation Methanesulfonyl chloride or tosyl chloride, triethylamine, DMAP, dichloromethane, room temperature Formation of sulfonic acid ester (activated intermediate)
4 Nucleophilic Substitution Benzylamine (2-4 eq.), 160-200 °C, 5-10 h Introduction of benzylamino group, trans stereochemistry favored
5 Hydrolysis/Deprotection Acetic acid, concentrated HCl, 90-120 °C, followed by basification (pH 13) and extraction Removal of sulfonyl protecting groups, yielding trans-3-methyl-5-benzylaminopiperidine crude
6 Boc Protection Boc2O, triethylamine, dichloromethane, room temperature, 16 h Selective Boc protection of the amino group
7 Esterification/Methylation Methanol, thionyl chloride, or methylation via Meldrum’s acid intermediate and methanolysis Formation of methyl ester at 3-position
8 Purification Extraction, column chromatography (silica gel, hexane-EtOAc mixtures), recrystallization Pure this compound obtained

Research Findings and Optimization Notes

  • Stereoselectivity : The trans configuration is favored by controlling the nucleophilic substitution step on sulfonylated intermediates at elevated temperatures (160-200 °C) and using excess amine nucleophile.

  • Boc Protection Efficiency : Use of triethylamine as a base and room temperature conditions avoids racemization and side reactions, achieving high yields and purity.

  • Catalytic Hydrogenation : Pd/C catalyst under mild conditions provides high conversion rates with minimal over-reduction or side products.

  • Purification : Flash column chromatography with hexane-EtOAc mixtures (9:1 to 8:2) effectively separates diastereomers and impurities.

  • Alternative Synthetic Routes : Some methods employ β-keto ester intermediates and enamine chemistry for constructing the piperidine ring with Boc protection, followed by pyrazole coupling for derivative synthesis. However, these are more complex and less direct for the target compound.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Quaternization 3-methyl-5-hydroxypyridine + benzyl halide Room temp Few hours - Formation of quaternary ammonium salt
Catalytic Hydrogenation Pd/C, alcohol solvent, H2 Room temp 3-8 hours High cis-3-methyl-5-hydroxypiperidine
Sulfonylation Methanesulfonyl chloride, Et3N, DMAP Room temp 2-4 hours Good Formation of sulfonic acid ester
Nucleophilic Substitution Benzylamine (2-4 eq.) 160-200 °C 5-10 hours Moderate Trans-3-methyl-5-benzylaminopiperidine
Hydrolysis/Deprotection AcOH, HCl, NaOH basification 90-120 °C Several hrs Good Removal of sulfonyl groups
Boc Protection Boc2O, Et3N, DCM Room temp 16 hours High Selective amino protection
Esterification Thionyl chloride, MeOH or Meldrum’s acid Room temp Few hours Good Methyl ester formation

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is routinely removed under acidic conditions to unmask the free amine. Common methods include:

Trifluoroacetic Acid (TFA) Treatment

  • Conditions : TFA in dichloromethane (DCM) at room temperature.

  • Outcome : Yields the free amine as a TFA salt, often used directly in subsequent reactions .

Hydrochloric Acid (HCl) in Methanol

  • Conditions : 3N methanolic HCl, stirred overnight at room temperature.

  • Mechanism : Protonation of the Boc group followed by cleavage to release CO₂ and tert-butanol .

Table 1: Comparative Boc Deprotection Conditions

Acid UsedSolventTime (h)Yield (%)Source
TFADCM285–90
Methanolic HClMethanol1692–95

Alkylation of the Amino Group

The secondary amine at the 5-position undergoes alkylation with alkyl halides or benzyl bromides.

Benzylation Reaction

  • Reagents : Benzyl bromide, triethylamine (Et₃N) in DCM.

  • Conditions : Room temperature, 16 hours.

  • Example : Reaction with 4-nitrobenzyl bromide yields N-benzyl derivatives .

Key Data :

  • Base : Et₃N (1.2 eq.) ensures deprotonation of the amine.

  • Purification : Flash chromatography with 0–15% MeOH/DCM .

Ester Functionalization

The methyl ester group participates in hydrolysis or transesterification:

Saponification

  • Conditions : NaOH in aqueous THF/MeOH.

  • Product : Carboxylic acid derivative, useful for peptide coupling .

Amidation

  • Reagents : NH₃/MeOH or primary amines.

  • Outcome : Conversion to carboxamides, enhancing solubility for biological assays .

N-Methylation via Eschweiler–Clarke Reaction

The free amine (post-Boc removal) undergoes N-methylation:

  • Conditions : Formic acid (37%) and formaldehyde (excess), 95°C for 3 hours.

  • Yield : >80% for tertiary amine formation .

Mechanistic Insight :
The reaction proceeds via imine formation followed by reduction, facilitated by acidic conditions .

Intramolecular Cyclization

The compound serves as a precursor in piperidine ring functionalization:

Aza-Michael Addition

  • Catalyst : Organocatalysts (e.g., quinoline derivatives) with trifluoroacetic acid.

  • Outcome : Enantioselective synthesis of 2,5-disubstituted piperidines .

Table 2: Cyclization Reaction Parameters

CatalystSolventTemp (°C)Yield (%)trans:cis Ratio
Quinoline/TFADCM257890:10
TBAFTHF258588:12

Pyrazole Formation

  • Reagents : β-Enamino diketones, DMF-DMA (dimethylformamide dimethyl acetal).

  • Conditions : Reflux in ethanol, yielding pyrazole-4-carboxylates .

Regioselectivity :

  • Controlled by steric and electronic effects of substituents (e.g., chloro groups enhance pyrazole ring stability) .

Stability and Reactivity Considerations

  • Steric Effects : The Boc group hinders nucleophilic attack at the piperidine nitrogen, directing reactivity to the 5-amino group.

  • pH Sensitivity : The ester moiety is stable under neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Synthesis and Characterization

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate serves as a versatile building block in organic synthesis. It is commonly utilized in the preparation of various piperidine derivatives, which are crucial in the pharmaceutical industry. The compound's Boc (tert-butyloxycarbonyl) protection allows for selective reactions at the amino group, facilitating further modifications.

Table 1: Synthesis Pathways

Reaction TypeConditionsYield (%)
β-Enamine Diketone ReactionDMF-DMA, reflux51
N-AlkylationAlkyl halides, baseFair to Good
Cycloaddition1,3-Dipolar cycloadditionVariable

The synthesis of this compound has been optimized to improve yields and reduce reaction times. For instance, a recent study highlighted the use of β-enamine diketones in conjunction with various hydrazines to yield piperidine derivatives efficiently .

Cancer Therapy

Research indicates that derivatives of this compound exhibit potential anticancer activity. The compound has been involved in studies focusing on its efficacy against various cancer cell lines, including breast and renal cancers. For example, one study demonstrated that compounds derived from this structure showed significant cytotoxicity and apoptosis induction in tumor cells .

Neuropharmacology

The compound is also being investigated for its interaction with sigma receptors, which are implicated in various neurological disorders. Its derivatives have shown high affinity for σ1 receptors, suggesting potential applications in treating conditions such as depression and anxiety .

Cosmetic Formulations

This compound has found applications in cosmetic formulations due to its skin-friendly properties. It can act as an emulsifier and stabilizer in creams and lotions, enhancing product stability and efficacy. Recent studies have explored its role in improving skin hydration and barrier function .

Anticancer Activity

A notable case study involved the synthesis of a series of piperidine-based compounds derived from this compound, which were tested against the MDA-MB-231 breast cancer cell line. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the compound's potential as a lead structure for further drug development.

Skin Bioavailability Studies

In dermatological research, formulations containing this compound were assessed for their bioavailability through skin layers using techniques such as microdialysis and tape stripping. These studies aimed to evaluate the compound's effectiveness in topical applications while ensuring safety and minimal systemic absorption .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Challenges

  • Purity Standards : As per guidelines in , full characterization (NMR, HPLC, elemental analysis) is essential to confirm identity and purity, especially for stereoisomers .

Biological Activity

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate is a piperidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H18_{18}N2_2O2_2 and a molecular weight of approximately 268.31 g/mol. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an amino group at the 5-position, which enhances its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step involves the formation of the piperidine structure through cyclization reactions.
  • Boc Protection : The nitrogen atom in the piperidine ring is protected using a Boc group to enhance stability during subsequent reactions.
  • Carboxylation : The introduction of the carboxylate moiety occurs through various synthetic pathways, often involving nucleophilic substitution reactions.

These steps require careful control of reaction conditions to ensure high yields and purity.

This compound is primarily studied for its interactions with various biological targets, particularly proteins and enzymes involved in metabolic pathways. While specific binding affinity data may be limited, similar compounds have demonstrated significant activity in modulating biological pathways relevant to drug development.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, structural modifications in related compounds have shown enhanced cytotoxicity against various cancer cell lines. In one study, modified piperidine derivatives displayed IC50_{50} values as low as 0.1 µM against glioblastoma cells .

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions at the 2-position of the piperidine ring exhibited significantly altered biological profiles, including enhanced cytotoxicity through mechanisms involving microtubule disruption .

CompoundIC50_{50} (µM)Cell Line
Compound 10.1GBM
Compound 219.9MDA-MB-231
Compound 331.5OVCAR-3

Case Study 2: Protein Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to target proteins or enzymes. Computational modeling has suggested that this compound may act as a reversible inhibitor for specific enzymes involved in cancer metabolism, leading to potential therapeutic applications .

Q & A

Q. What frameworks ensure rigorous experimental design for studying this compound?

  • Methodology : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):
  • Feasibility : Pilot-scale synthesis (1–5g) to test scalability .
  • Novelty : Compare with analogs (e.g., fluorinated piperidines) to assess unique bioactivity .
  • Relevance : Align with drug discovery pipelines (e.g., protease inhibitors) using structure-activity relationship (SAR) studies .

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